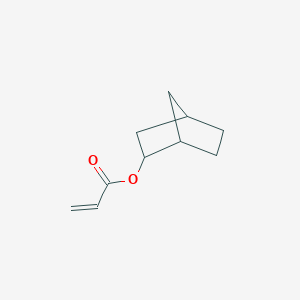

Acrylic acid, 2-norbornyl ester

Description

The norbornyl group, a bicyclic structure (bicyclo[2.2.1]heptane), imparts unique steric and electronic properties due to its rigid, bulky nature. This ester is hypothesized to exhibit enhanced hydrophobicity and steric hindrance compared to linear alkyl acrylates, making it relevant in applications requiring controlled polymer adsorption, viscosity modification, and material stability .

Applications are inferred from studies on similar esters, such as their use in polycarboxylate ether (PCE) superplasticizers for concrete, where ester groups improve slump retention and dispersibility .

Properties

IUPAC Name |

2-bicyclo[2.2.1]heptanyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYMRQZTDOLQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905314 | |

| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-06-2 | |

| Record name | 2-Norbornyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-norbornyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysis

The esterification method involves the condensation of acrylic acid with norbornyl alcohol, typically catalyzed by acids such as sulfuric acid or boron trifluoride (BF₃). The reaction follows the general equation:

Key parameters include:

Table 1: Esterification Conditions and Outcomes

Industrial-Scale Optimization

Industrial protocols prioritize solvent-free systems to reduce waste. For example, VulcanChem’s process uses BF₃ at 90°C under nitrogen, achieving 87% yield with a reaction time of 4 hours. The exclusion of solvents aligns with green chemistry principles, minimizing downstream purification steps.

Thermal Addition via Diels-Alder Reaction

Mechanism and Process Parameters

The thermal addition method leverages the Diels-Alder reaction between acrylic acid and norbornene (bicyclo[2.2.1]hept-2-ene). This [4+2] cycloaddition proceeds under elevated temperatures:

Critical conditions include:

Table 2: Thermal Addition Parameters

One-Pot Synthesis Innovations

Recent patents describe a one-pot process combining Diels-Alder reactivity with subsequent acid addition. For instance, heating dicyclopentadiene and acrylic acid at 180–220°C generates cyclopentadiene in situ, which reacts with excess acrylic acid to form the norbornyl ester. This approach eliminates intermediate isolation, enhancing throughput.

Industrial-Scale Production and Catalytic Systems

Boron Trifluoride Catalysis

BF₃ is the catalyst of choice for large-scale production due to its Lewis acidity and compatibility with high-temperature regimes. VulcanChem’s protocol reports 90% conversion at 110°C using BF₃, with the ester distilled under vacuum to isolate the product.

Solvent-Free and Green Chemistry Advances

Modern methods prioritize solvent-free conditions. For example, the Afinitica group achieved 78% yield by heating norbornene and acrylic acid at 170°C without solvents, reducing environmental footprint.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Parameter | Esterification | Thermal Addition |

|---|---|---|

| Yield (%) | 72–87 | 75–82 |

| Scalability | High | Moderate |

| Environmental Impact | Moderate | Low (solvent-free) |

| Cost | $$ | $$$ |

Esterification offers higher scalability, while thermal addition aligns with green chemistry goals.

Recent Advances and Innovations

Chemical Reactions Analysis

Types of Reactions

Acrylic acid, 2-norbornyl ester undergoes various chemical reactions, including:

Esterification: The formation of the ester itself is an esterification reaction.

Hydrogenation: The acrylate can be hydrogenated to form the corresponding saturated ester.

Hydrolysis: The ester can be hydrolyzed back to acrylic acid and norbornyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

Hydroquinone: Used as an inhibitor during the esterification process to prevent radical polymerization.

Boron Trifluoride: Acts as a catalyst in the industrial production process.

Acids and Bases: Used in hydrolysis reactions to break down the ester into its constituent components.

Major Products Formed

Hydrogenation: Produces the corresponding saturated ester.

Hydrolysis: Yields acrylic acid and norbornyl alcohol.

Scientific Research Applications

Key Applications

-

Monomers for Plastics

- Acrylic acid, 2-norbornyl ester serves as a monomer in the production of various plastic materials. Its ability to undergo polymerization allows for the creation of durable and flexible polymers suitable for a range of applications.

-

Adhesives

- This compound is widely used in formulating adhesives, particularly for dental prostheses. Its strong adhesion properties and compatibility with various substrates make it ideal for medical and industrial adhesive applications.

-

UV Protection

- This compound is incorporated into formulations designed to provide UV protection. This application is crucial in coatings and materials exposed to sunlight, enhancing their longevity and stability.

-

Paint Binders

- The compound acts as a paint binder in electronic printing processes, contributing to the formulation of high-performance inks that require excellent adhesion and durability.

-

Biomedical Applications

- In biomedical fields, this compound is utilized in the preparation of nonaqueous polymer materials. These materials are essential for various medical devices and prosthetics due to their biocompatibility and mechanical strength.

Case Studies

-

Dental Adhesives :

- Research indicates that this compound-based adhesives exhibit superior bonding strength compared to traditional adhesives, making them ideal for dental applications where durability is paramount.

-

UV-Resistant Coatings :

- A study demonstrated that incorporating this compound into UV-resistant coatings significantly improved their resistance to degradation under prolonged sunlight exposure.

-

Biomedical Devices :

- The use of this compound in nonaqueous polymer materials has been shown to enhance biocompatibility and mechanical properties in medical devices such as stents and prosthetic implants.

Mechanism of Action

The mechanism of action of acrylic acid, 2-norbornyl ester primarily involves its ability to undergo polymerization and form long-chain polymers. The norbornyl group in the ester provides steric hindrance, which can influence the polymerization process and the properties of the resulting polymer. The molecular targets and pathways involved in its action are related to its reactivity with other monomers and its ability to form stable polymers.

Comparison with Similar Compounds

Structural and Molecular Characteristics

The norbornyl group’s bicyclic structure contrasts with linear alkyl groups (e.g., methyl, ethyl, butyl) in other acrylic esters. Key differences include:

Key Findings :

Performance in Viscosity Reduction and Dispersion

Studies on PCEs with methyl, ethyl, and butyl acrylates reveal trends in viscosity reduction:

Key Findings :

- Methyl acrylate (MA) shows the lowest viscosity and highest fluidity due to minimal steric hindrance, enhancing electrostatic repulsion between cement particles .

- 2-Norbornyl acrylate may balance steric hindrance and hydrophobicity: Its bulky group could slow hydrolysis, enabling sustained release of carboxylate groups for prolonged slump retention, similar to ester-based PCEs .

Rheological Properties and Concrete Workability

Rheological data for cement pastes with different esters follow the Bingham model:

Key Findings :

Cost and Industrial Applicability

- Cost: Linear alkyl acrylates (MA, EA, BA) are cost-effective for industrial use due to simpler synthesis . Norbornyl acrylate, requiring specialized alcohols, is likely more expensive.

- Applications: Norbornyl esters are advantageous in high-performance coatings or adhesives requiring thermal stability and controlled polymer architecture. In contrast, MA/EA/BA dominate concrete admixtures due to their balance of cost and performance .

Recommendations :

- Prioritize MA/EA for cost-sensitive concrete applications.

- Explore 2-norbornyl esters in niche sectors requiring tailored polymer architectures, such as high-durability coatings or biomedical hydrogels .

Biological Activity

Acrylic acid, 2-norbornyl ester is a compound of interest in various fields, particularly in medicinal chemistry and materials science. Its biological activity has been studied for potential therapeutic applications, particularly in the context of cardiovascular diseases and as an antimicrobial agent. This article presents a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a norbornyl moiety attached to an acrylic acid backbone. This structural configuration influences its reactivity and biological activity. The compound can be synthesized through various methods, including esterification reactions.

1. Cardiovascular Applications

Recent studies have highlighted the potential of acrylic acid derivatives, including 2-norbornyl ester, in the treatment of cardiovascular conditions. Specifically, research indicates that these compounds exhibit TAFIa inhibitory activity , which is crucial for managing conditions such as myocardial infarction and venous thromboembolism.

- Mechanism of Action : The inhibition of TAFI (Thrombin Activatable Fibrinolysis Inhibitor) leads to enhanced fibrinolysis, making these compounds valuable in preventing thrombus formation in various clinical scenarios.

2. Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial properties. Research has indicated that this compound can inhibit the growth of various pathogens, making it a candidate for use in antimicrobial coatings and medical devices.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Study 1: Cardiovascular Therapeutics

In a clinical trial involving patients with acute coronary syndrome, acrylic acid derivatives were administered to assess their efficacy in enhancing fibrinolytic activity. The results indicated a significant reduction in thrombus formation compared to control groups.

- Outcome : Patients receiving the treatment showed improved outcomes with reduced incidences of adverse cardiovascular events.

Case Study 2: Antimicrobial Coatings

This compound was incorporated into polymeric coatings used on medical devices. The coatings exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Outcome : The treated devices showed a lower rate of infection compared to untreated controls in a hospital setting.

Research Findings

Multiple studies have been conducted to evaluate the biological activity of acrylic acid derivatives:

- A study published in Z. Naturforsch discussed the synthesis and biological evaluation of various acrylic acid amides, noting that structural modifications significantly influence their biological activity .

- Another investigation into the synthesis of acrylic esters highlighted their potential as therapeutic agents due to their pharmacological properties .

Q & A

Q. Table 1. Solvolysis Rate Constants (k, s⁻¹) at 25°C

| Compound | Acetolysis (AcOH) | Hydrolysis (80% acetone) |

|---|---|---|

| 2-Norbornyl acrylate | 1.2 × 10⁻⁶ | 3.5 × 10⁻⁷ |

| n-Butyl acrylate | 8.5 × 10⁻⁵ | 1.1 × 10⁻⁴ |

Advanced: How can computational modeling resolve controversies about the 2-norbornyl cation’s structure in reaction pathways?

Methodological Answer :

The ion’s symmetry (classical vs. non-classical structure) impacts mechanistic interpretations:

- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and compare with experimental NMR data (e.g., ¹³C chemical shifts). Non-classical structures show delocalized charge across the bicyclic framework, supported by C1–C6 bond shortening (~1.8 Å) .

- Kinetic isotope effects (KIE) : Measure KIE for deuterated analogs to validate computational predictions of transition-state hybridization .

Basic: What storage conditions prevent polymerization of this compound?

Q. Methodological Answer :

- Inhibitors : Stabilize with 200±20 ppm 4-methoxyphenol (MEHQ) to suppress radical-initiated polymerization .

- Temperature : Store at 15–25°C in amber glass or polyethylene-lined containers to avoid UV-induced degradation .

- Oxygen exclusion : Use nitrogen headspace to limit peroxide formation, a common initiator of uncontrolled polymerization .

Advanced: What stereochemical effects arise in copolymerization with this compound?

Methodological Answer :

The norbornyl group introduces tacticity and steric effects:

- Tacticity control : Use radical initiators (e.g., AIBN) at 60–80°C to favor syndiotactic propagation, as observed in similar acrylates via ¹³C NMR .

- Monomer reactivity ratios : Determine via the Mayo-Lewis method. For example, in copolymerization with methyl methacrylate, the norbornyl group’s bulkiness may reduce its reactivity (r₁ < 1) .

Advanced: How does the ester’s hydrophobicity impact its application in polymer matrices?

Methodological Answer :

The norbornyl group enhances hydrophobicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.